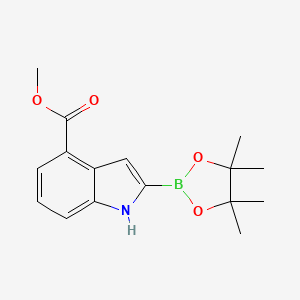

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate

Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a boronate ester-functionalized indole derivative. Its structure features a pinacol boronate group at the 2-position of the indole ring and a methyl ester substituent at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-9-11-10(14(19)20-5)7-6-8-12(11)18-13/h6-9,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUOXHIKCAIAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682228 | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072811-67-6 | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072811-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Boronic esters, in general, are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions.

Mode of Action

The compound’s mode of action is primarily through its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry. The reaction involves the coupling of a boronic acid or boronic ester with a halide in the presence of a palladium catalyst. The product of this reaction is a biaryl, a type of organic compound consisting of two aryl groups connected by a carbon-carbon bond.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis for the construction of biaryl compounds.

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, and the temperature. The Suzuki-Miyaura reaction, for instance, is typically performed under mild, aqueous conditions.

Activité Biologique

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H21B O4

Molecular Weight: 276.14 g/mol

IUPAC Name: Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

CAS Number: 454185-98-9

The compound features a boron-containing dioxaborolane moiety that is known for enhancing the bioactivity of various pharmacophores.

The biological activity of this compound can be attributed to its structural components that interact with specific biological targets:

- Boron Atom Activity : The boron atom in the dioxaborolane structure can form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This property is crucial for its potential as a therapeutic agent.

- Indole Ring Influence : The indole moiety is known for its role in various biological processes including modulation of serotonin receptors and other neurotransmitter systems.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties.

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- In vitro assays demonstrated a significant reduction in cell viability in human liver cancer cells at concentrations as low as 10 µM.

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells while sparing non-tumorigenic cells. This selectivity is essential for minimizing side effects during treatment.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity:

- Cytokine Modulation : It has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- In Vivo Studies : Animal models of inflammation have demonstrated reduced swelling and pain upon administration of this compound.

Research Findings

A summary of relevant studies investigating the biological activity of this compound is provided below:

Case Study 1: Liver Cancer Treatment

A recent study evaluated the efficacy of this compound in treating liver cancer. The results indicated a significant reduction in tumor size and weight when administered alongside standard chemotherapy agents.

Case Study 2: Inflammatory Disease Model

In an experimental model of rheumatoid arthritis, treatment with the compound resulted in decreased joint inflammation and improved mobility scores compared to control groups.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Cross-Coupling Reactions:

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the boron moiety allows for the formation of carbon-carbon bonds between aryl and vinyl halides and various nucleophiles. This application is significant in synthesizing complex organic molecules and pharmaceuticals.

Table 1: Comparison of Cross-Coupling Reagents

| Reagent Type | Advantages | Disadvantages |

|---|---|---|

| Boronic Esters | High stability; mild reaction conditions | Potential for hydrolysis |

| Aryl Halides | Wide availability; diverse reactivity | Toxicity concerns |

| Organolithiums | High reactivity; fast reactions | Air-sensitive; moisture-sensitive |

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the boron moiety enhances the compound's biological activity through improved solubility and bioavailability.

Case Study: Indole Derivatives in Cancer Treatment

A study published in Journal of Medicinal Chemistry demonstrated that a series of indole-based compounds showed significant cytotoxicity against various cancer cell lines. The presence of the boron group was crucial for enhancing the interaction with biological targets.

Materials Science

Polymer Chemistry:

The compound is also utilized in polymer chemistry as a building block for synthesizing functionalized polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Table 2: Properties of Polymers Derived from Boronic Esters

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate to High |

| Solubility | Varies with structure |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

(a) Positional Isomerism of Boronate Groups

- Target Compound : Boronate at 2-position; methyl ester at 4-position .

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole : Boronate at 4-position; methyl group at 1-position (MW: 257.14 g/mol) .

- 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole : Boronate at 4-position; methoxy group at 6-position (CAS: 955979-12-1) .

(b) Functional Group Diversity

- Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate : Contains two boronate groups at 2- and 6-positions (MW: 427.11 g/mol) .

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile : Nitrile group at 4-position (CAS: 1256359-19-9) .

- 1-[(4-Methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole : Sulfonyl group at 1-position (MW: 397.3 g/mol) .

Physicochemical Properties

Medicinal Chemistry

- Boronate esters at the 2- or 4-positions of indole are key intermediates in kinase inhibitor synthesis (e.g., JAK/STAT inhibitors) .

Materials Science

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronate ester moiety. A common approach involves Suzuki-Miyaura coupling between a halogenated indole carboxylate precursor (e.g., bromo- or iodo-substituted indole) and a pinacol boronate reagent. For example, methyl 2-bromo-1H-indole-4-carboxylate can react with bis(pinacolato)diboron under catalytic conditions (Pd(PPh₃)₄, base) to introduce the boronate group . Reaction optimization includes controlling temperature (80–100°C), solvent (THF or dioxane), and stoichiometric ratios of reagents. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole core and boronate ester integration. The methyl groups on the dioxaborolane ring appear as singlets (~1.3 ppm in ¹H NMR), while the indole protons show distinct aromatic splitting patterns .

- X-ray Crystallography : Structural elucidation via programs like SHELXL resolves bond lengths and angles, particularly verifying the planar geometry of the indole ring and the tetrahedral boron center. Crystallization solvents (e.g., DMF/EtOAc) must be selected to avoid disrupting the boronate ester .

- FTIR and Mass Spectrometry : FTIR identifies the carbonyl stretch (~1700 cm⁻¹) of the methyl ester, while HRMS confirms molecular weight with <2 ppm error .

Q. How is this compound utilized in cross-coupling reactions for constructing complex heterocycles?

The boronate ester serves as a coupling partner in Suzuki-Miyaura reactions, enabling C–C bond formation with aryl/heteroaryl halides. For instance, coupling with bromopyridines or iodobenzenes under Pd catalysis (e.g., PdCl₂(dppf)) yields biaryl or indole-containing hybrids. Key parameters include ligand choice (e.g., SPhos for steric hindrance mitigation), base (K₂CO₃ or CsF), and solvent polarity .

Advanced Research Questions

Q. How can competing protodeboronation or steric effects be mitigated during cross-coupling reactions involving this compound?

Protodeboronation is minimized by using anhydrous solvents (e.g., degassed THF) and avoiding protic additives. Steric hindrance at the indole C2 position can reduce coupling efficiency; this is addressed by:

Q. What contradictions exist in reported crystallographic data for similar boronate-containing indoles, and how are they resolved?

Discrepancies in boron-oxygen bond lengths (1.35–1.45 Å) and indole ring planarity arise from solvent interactions or twinning. For example, notes that SHELXL refinement with TWIN/BASF commands resolves twinning artifacts. Additionally, DFT calculations (e.g., B3LYP/6-31G*) validate experimental geometries by comparing theoretical and observed bond angles .

Q. What strategies optimize regioselectivity in functionalizing the indole core post-boronation?

- Directed C–H activation : The methyl ester at C4 acts as a directing group, enabling Pd-mediated C3 or C5 functionalization. For example, acetoxylation at C3 is achieved using Pd(OAc)₂ and PhI(OAc)₂ in AcOH .

- Protection/deprotection : Temporary protection of the boronate (e.g., with diethanolamine) prevents undesired reactivity during subsequent steps .

Q. How does the electronic nature of the indole substituents influence the reactivity of the boronate group?

Electron-withdrawing groups (e.g., ester at C4) reduce boronate Lewis acidity, slowing transmetallation in Suzuki reactions. This is counteracted by using stronger bases (e.g., Cs₂CO₃) or polar aprotic solvents (DMSO) to enhance boron electrophilicity. Conversely, electron-donating groups (e.g., methoxy) accelerate coupling but increase sensitivity to hydrolysis .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Typical Range | Tools/Methods |

|---|---|---|

| B–O bond length | 1.35–1.45 Å | SHELXL refinement |

| Indole ring planarity | RMSD < 0.05 Å | Mercury 4.0 |

| Twinning ratio | 0.3–0.7 (resolved via TWIN) | PLATON/BASF |

Q. Table 2. Reaction Optimization for Suzuki Coupling

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Ligand | XPhos | ↑ Yield for hindered Ar-X |

| Temperature | 90°C | Balances rate vs. side rxns |

| Solvent | THF:H₂O (4:1) | Enhances boronate solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.